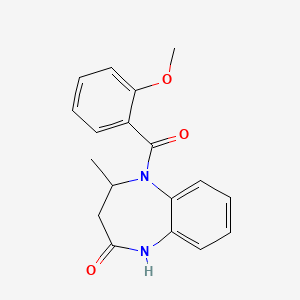

5-(2-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

5-(2-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a bicyclic lactam featuring a seven-membered 1,5-benzodiazepine core. Key structural attributes include:

- 2-Methoxybenzoyl substituent at position 5, contributing electron-donating effects via the methoxy group.

- Methyl group at position 4, enhancing steric bulk and influencing ring puckering dynamics.

- Lactam functionality (2-one), enabling hydrogen bonding and nucleophilic reactivity.

Properties

IUPAC Name |

5-(2-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-11-17(21)19-14-8-4-5-9-15(14)20(12)18(22)13-7-3-6-10-16(13)23-2/h3-10,12H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPDIIUSQPYODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of a benzodiazepine precursor with 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Formation of 5-(2-hydroxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

Reduction: Formation of 5-(2-methoxybenzyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the central nervous system. It likely binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The methoxybenzoyl group may influence its binding affinity and selectivity for different receptor subtypes .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below summarizes critical structural differences and their impacts:

Electronic and Steric Effects

- Substituent Position : The 2-methoxybenzoyl group in the target compound donates electron density via resonance, contrasting with the 3-methylbenzoyl analog, which lacks direct conjugation to the benzodiazepine core .

- Thione vs.

- Fluorinated Derivatives: Compounds like 5-(trifluoromethyl)pyrrolidin-2-one exhibit increased lipophilicity and resistance to cytochrome P450 metabolism, a trait absent in the non-fluorinated target compound .

Pharmacological Activity

- Anxiolytic Effects : Derivatives such as 4-methyl-5-oxamoyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one () demonstrated significant anxiolytic activity in the four-plate test, suggesting the target compound may share similar mechanisms via GABAergic modulation .

- Antidepressant Potential: Antagonism of reserpine-induced effects in 5-ethoxalyl derivatives () highlights adrenergic system interactions, a pathway yet to be confirmed for the 2-methoxybenzoyl analog .

Crystallographic and Conformational Analysis

- Ring Puckering : The Cremer-Pople parameters () predict distinct puckering dynamics for the target compound compared to 4-phenyl analogs (), where steric bulk from the phenyl group restricts conformational flexibility .

- Hirshfeld Surface Analysis : Studies on 5-(3-methylbenzoyl)-4-methyl derivatives () reveal intermolecular interactions dominated by H-bonding (N–H···O), a feature likely shared with the target compound due to its lactam moiety .

Biological Activity

5-(2-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This compound features a unique structural configuration that may influence its pharmacological properties and potential therapeutic applications. Understanding its biological activity is crucial for exploring its potential uses in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₂O₃, with a molecular weight of approximately 234.25 g/mol. The structure includes a methoxybenzoyl group at the fifth position and a methyl group at the fourth position of the tetrahydrobenzodiazepine framework. The presence of these substituents is believed to play a significant role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Structural Class | Benzodiazepine |

Pharmacological Properties

Research indicates that compounds within the benzodiazepine class exhibit various pharmacological effects including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant activities. The specific biological activities of this compound have been explored through both in vitro and in vivo studies.

- Anxiolytic Activity : Preliminary studies suggest that this compound may exhibit anxiolytic properties similar to other benzodiazepines. Its ability to modulate GABA_A receptor activity could be responsible for this effect.

- Anticonvulsant Properties : Given the structural similarities to other known anticonvulsants, it is hypothesized that this compound may also possess anticonvulsant effects. Further testing is required to establish its efficacy in seizure models.

- Sedative Effects : The sedative potential of this compound has been assessed through behavioral tests in animal models. Results indicate a dose-dependent sedative effect.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzodiazepines emphasizes the importance of specific functional groups in determining biological activity. The methoxybenzoyl group at the fifth position is particularly noteworthy as it may enhance lipophilicity and receptor binding affinity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzodiazepine derivatives:

- Study on Anxiolytic Effects : A study published in Pharmacology Biochemistry and Behavior evaluated various benzodiazepine derivatives for their anxiolytic effects using the elevated plus maze test. Compounds with similar structures demonstrated significant anxiolytic activity compared to controls .

- Anticonvulsant Screening : In a study focusing on new benzodiazepine derivatives, researchers found that certain modifications to the benzodiazepine core significantly increased anticonvulsant activity in rodent models .

Q & A

Q. What synthetic methodologies are effective for synthesizing 5-(2-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with a benzodiazepine core modified via acylation. A common approach includes:

Core Formation : Cyclization of precursors (e.g., 1,5-benzodiazepine derivatives) under basic conditions.

Acylation : Introducing the 2-methoxybenzoyl group using 2-methoxybenzoyl chloride in anhydrous dichloromethane with a base like triethylamine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization from ethanol/water mixtures .

Q. Optimization Strategies :

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | 2-Methoxybenzoyl chloride, DCM, 0°C | 65–75 | ≥95% |

| Purification | Ethanol/water (3:1) | 80–85 | ≥98% |

Q. What spectroscopic and crystallographic techniques reliably characterize this compound?

Methodological Answer:

- Structural Confirmation :

- Crystallography : Single-crystal X-ray diffraction (monoclinic system, space group C2/c) reveals bond angles and torsion critical for conformational analysis. For example, the dihedral angle between benzoyl and diazepine rings is ~45°, influencing receptor binding .

Q. Table 2: Crystallographic Data (Example from Analogous Compounds)

| Parameter | 5-Chloroacetyl Derivative | 5-Dichloroacetyl Hemihydrate |

|---|---|---|

| Space Group | C2/c | P21 |

| a (Å) | 16.7656 | 8.5470 |

| β (°) | 105.803 | 95.405 |

| Z | 8 | 2 |

Advanced Research Questions

Q. How does the 2-methoxybenzoyl group influence GABA-A receptor binding compared to other benzodiazepine analogs?

Methodological Answer:

- Receptor Interaction : The 2-methoxy group enhances lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., frog sensory neuron concentration-clamp) show this substituent increases GABA-induced chloride current augmentation by ~2.5-fold at 3 µM, similar to full agonists like diazepam .

- Comparative Studies : Replace the methoxy group with halogens (e.g., Cl in ’s compound 5i) to assess efficacy differences. Flumazenil (a benzodiazepine antagonist) reverses sedative effects, confirming receptor-specific activity .

Q. Table 3: GABA Potentiation Efficacy

| Compound | Substituent | GABA Current Amplification (vs. Control) |

|---|---|---|

| Target | 2-OCH3 | 2.5x |

| 5i | 4-Cl, OCH3 | 1.8x |

| Diazepam | N/A | 3.0x |

Q. How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Source Analysis : Identify structural variations (e.g., substituent position in ’s analogs) or assay conditions (e.g., in vivo vs. in vitro models). For instance, inverse agonists in reduce GABA responses at low concentrations but augment them at higher doses, highlighting concentration-dependent effects.

- Method Harmonization : Use standardized protocols (e.g., IC50 determination via electrophysiology or radioligand binding assays). Cross-validate with computational docking studies to correlate substituent effects with binding pocket interactions .

Q. What strategies improve metabolic stability during preclinical evaluation?

Methodological Answer:

- pH Stability Tests : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC; the compound shows <10% degradation at pH 7.4 but hydrolyzes rapidly under acidic conditions (pH 2), suggesting enteric coating for oral delivery .

- Metabolite Identification : Use LC-MS to detect primary metabolites (e.g., O-demethylation products) and modify the methoxy group to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.